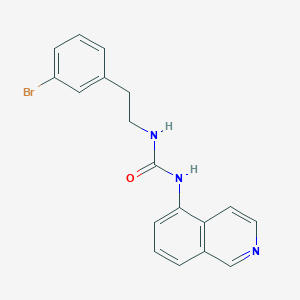
Agn-PC-0MY7N7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0MY7N7 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of materials known for their remarkable chemical and physical characteristics, making them suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0MY7N7 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. One common method involves the reduction of silver nitrate (AgNO3) in the presence of a stabilizing agent, which helps to control the size and shape of the resulting nanoparticles . The reaction conditions, such as temperature, pH, and concentration of reactants, are crucial in determining the final properties of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. Techniques such as electrospinning and ultraviolet (UV) reduction are employed to produce high-quality nanoparticles with consistent properties . These methods are scalable and can be optimized to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0MY7N7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions under which they are carried out, such as the presence of catalysts, temperature, and pressure.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide (H2O2) for oxidation reactions, sodium borohydride (NaBH4) for reduction reactions, and various halides for substitution reactions . The conditions for these reactions are typically optimized to achieve the desired products with high efficiency and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce silver oxide (Ag2O), while reduction reactions can yield elemental silver (Ag) nanoparticles .
Scientific Research Applications
Agn-PC-0MY7N7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions due to its high surface area and reactivity. It is also employed in the synthesis of other compounds and materials, where its unique properties can enhance the efficiency and selectivity of the reactions .
Biology: In biological research, this compound is utilized for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a valuable tool in the development of new antimicrobial agents and treatments .
Medicine: In the medical field, this compound is being explored for its potential in drug delivery systems. Its ability to interact with biological molecules and tissues makes it a promising candidate for targeted drug delivery, where it can improve the efficacy and reduce the side effects of various treatments .
Industry: In industry, this compound is used in the production of conductive inks, coatings, and adhesives.
Mechanism of Action
The mechanism by which Agn-PC-0MY7N7 exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, leading to the disruption of cellular processes and ultimately cell death . This interaction is mediated by the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components .
Comparison with Similar Compounds
Agn-PC-0MY7N7 can be compared with other similar compounds, such as silver azide (AgN3) and silver pentazolate (AgN5), which also exhibit unique chemical and physical properties . While these compounds share some similarities, this compound is distinguished by its specific reactivity and stability under various conditions .
List of Similar Compounds:- Silver azide (AgN3)
- Silver pentazolate (AgN5)
- Silver nitrate (AgNO3)
Conclusion
This compound is a compound with diverse applications and significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. As research continues, the full potential of this compound is likely to be further realized, leading to new and innovative applications.
Properties
CAS No. |
581809-66-7 |
|---|---|
Molecular Formula |
C18H16BrN3O |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C18H16BrN3O/c19-15-5-1-3-13(11-15)7-10-21-18(23)22-17-6-2-4-14-12-20-9-8-16(14)17/h1-6,8-9,11-12H,7,10H2,(H2,21,22,23) |
InChI Key |
XBUCCYZBWIOTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















